Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride
Overview
Description
Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride is a chemical compound with the molecular formula C8H15ClFNO2 and a molecular weight of 211.66 g/mol . It is a solid compound that is typically stored in a dark place, under an inert atmosphere, and at room temperature . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride involves the reaction of ethyl 4-fluoropiperidine-4-carboxylate with hydrochloric acid. The reaction is typically carried out in a solvent such as 1,4-dioxane at room temperature for a specified period . The resulting mixture is then concentrated under vacuum to yield the desired product as a white solid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reaction between ethyl 4-fluoropiperidine-4-carboxylate and hydrochloric acid, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ester group in the compound can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, and nucleophiles. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents such as 1,4-dioxane .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, hydrolysis of the ester group yields the corresponding carboxylic acid and alcohol .
Scientific Research Applications
Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and intermediates
Mechanism of Action
The mechanism of action of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations, which can modulate biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride can be compared with other similar compounds, such as:
Ethyl 4-Piperidinecarboxylate Hydrochloride: Lacks the fluorine atom, which can affect its reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 4-fluoropiperidine-4-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO2.ClH/c1-2-12-7(11)8(9)3-5-10-6-4-8;/h10H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOYJYURBYZOPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCNCC1)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646931 | |
Record name | Ethyl 4-fluoropiperidine-4-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845909-49-1 | |
Record name | Ethyl 4-fluoropiperidine-4-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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